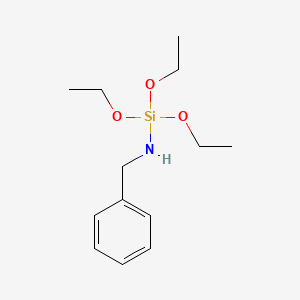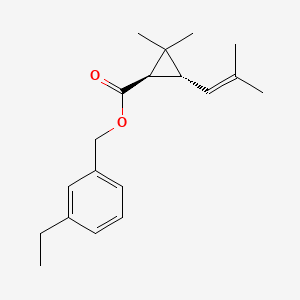
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. The specific synthetic route for this compound might involve:
Cyclopropanation: Using diazo compounds or carbenes to introduce the cyclopropane ring.
Esterification: Reacting the cyclopropanecarboxylic acid with (3-ethylphenyl)methanol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclopropanation reactions followed by esterification. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicine, such compounds could be investigated for their pharmacological properties, including potential as drug candidates.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, esters can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in various biochemical pathways. The cyclopropane ring might interact with biological targets due to its strained nature, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Esters of aromatic alcohols: Compounds with ester groups and aromatic alcohols.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring, ester group, and aromatic substituent. This combination might confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
82488-10-6 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(3-ethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O2/c1-6-14-8-7-9-15(11-14)12-21-18(20)17-16(10-13(2)3)19(17,4)5/h7-11,16-17H,6,12H2,1-5H3/t16-,17+/m1/s1 |
Clé InChI |
HIOBWSIRMMSCRO-SJORKVTESA-N |
SMILES isomérique |
CCC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |
SMILES canonique |
CCC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




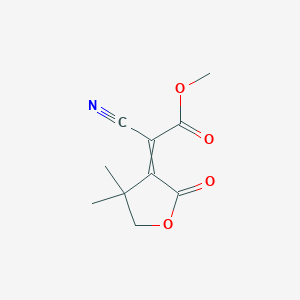
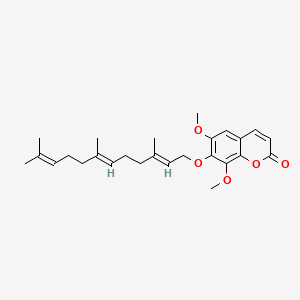

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
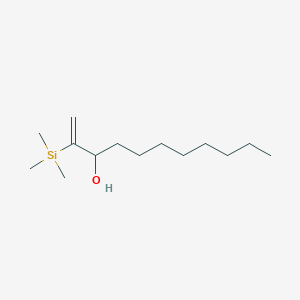

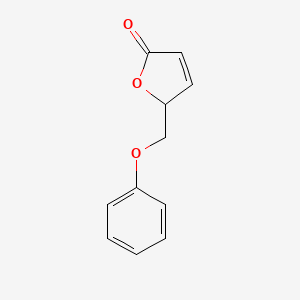
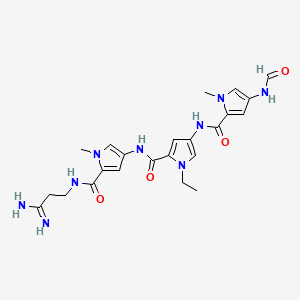
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
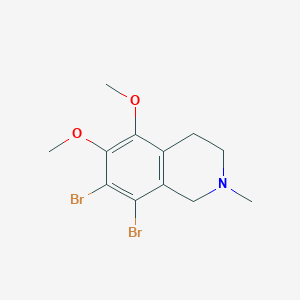
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
